methyl 4-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate
Description
Methyl 4-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a synthetic coumarin derivative characterized by a 2H-chromen core modified with a pyridin-2-ylcarbamoyl group at position 3, a 7-hydroxy substituent, and a methyl benzoate moiety linked via an imine group at position 3. The (2Z)-configuration of the imine bond confers planarity to the molecule, which may enhance π-π stacking interactions in biological systems. Coumarins are renowned for diverse biological activities, including anticancer, antioxidant, and immunomodulatory effects . The pyridinylcarbamoyl group in this compound likely improves solubility in polar solvents compared to purely aromatic substituents, while the methyl benzoate ester balances lipophilicity for membrane permeability. Structural elucidation of such compounds often relies on X-ray crystallography using software like SHELX .
Properties
IUPAC Name |
methyl 4-[[7-hydroxy-3-(pyridin-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c1-30-23(29)14-5-8-16(9-6-14)25-22-18(21(28)26-20-4-2-3-11-24-20)12-15-7-10-17(27)13-19(15)31-22/h2-13,27H,1H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVWVLGQVXZKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate, with the CAS number 1327179-92-9, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzopyran derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
The molecular formula of this compound is , and it has a molecular weight of 415.4 g/mol. The structure includes a chromenylidene moiety linked to a benzoate group, which is critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1327179-92-9 |
| Molecular Formula | C23H17N3O5 |
| Molecular Weight | 415.4 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated its effectiveness against various pathogenic bacteria and fungi. For instance, compounds related to this structure have shown significant activity against Escherichia coli and Pseudomonas aeruginosa , with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
Table: Antimicrobial Activity Overview
| Microorganism | MIC (µM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.21 |
| Candida albicans | 0.83 |
| Micrococcus luteus | Varies |
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays on human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts) revealed that while the compound exhibits antimicrobial properties, it also maintains a favorable safety profile with lower toxicity levels compared to traditional antibiotics like ciprofloxacin . The IC50 values indicated that the compound is more toxic to HaCat cells than to BALB/c 3T3 cells, suggesting selective cytotoxicity.
Molecular docking studies have elucidated the mechanism by which this compound interacts with bacterial targets such as DNA gyrase and MurD. The binding interactions involve multiple hydrogen bonds and hydrophobic interactions, which are crucial for its antibacterial efficacy .
Case Studies
- Antimicrobial Efficacy : A study evaluated several derivatives of benzopyran compounds, including this compound, demonstrating potent activity against clinical strains of bacteria resistant to conventional treatments .
- Synergistic Effects : Research indicated that when combined with miltefosine, a known antileishmanial drug, methyl derivatives exhibited enhanced efficacy against Leishmania donovani, showcasing potential applications in treating parasitic infections .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared to analogous coumarin and chromene derivatives in Table 1.
Table 1: Structural Comparison of Coumarin Derivatives
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 7-hydroxy group is critical for antioxidant activity, as seen in umbelliferone and esculin . The pyridinylcarbamoyl moiety may enhance binding to proteins or nucleic acids due to hydrogen-bonding capability.
- Thermodynamic Stability: The (2Z)-imine configuration likely stabilizes the molecule via intramolecular hydrogen bonding between the hydroxy and imine groups, a feature absent in non-planar analogs.
- Comparative Toxicity : Unlike coumarin, which exhibits dose-dependent hepatotoxicity, the target compound’s substituents may mitigate metabolic activation of toxic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
